Imatinib regioisomer 2

Description

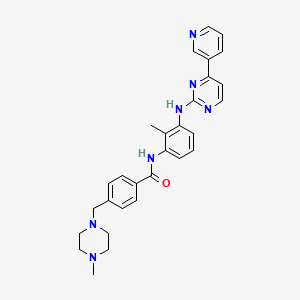

Structure

3D Structure

Properties

CAS No. |

1349250-06-1 |

|---|---|

Molecular Formula |

C29H31N7O |

Molecular Weight |

493.6 g/mol |

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-N-[2-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

InChI |

InChI=1S/C29H31N7O/c1-21-25(32-28(37)23-10-8-22(9-11-23)20-36-17-15-35(2)16-18-36)6-3-7-26(21)33-29-31-14-12-27(34-29)24-5-4-13-30-19-24/h3-14,19H,15-18,20H2,1-2H3,(H,32,37)(H,31,33,34) |

InChI Key |

KGWGJBYBPNYVNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations of Imatinib Regioisomer 2 Formation

Strategies for the Synthesis of Imatinib (B729) Regioisomer 2 as a Reference Standard

The availability of pure reference standards for potential impurities is essential for the development of analytical methods to detect and quantify them in the final drug substance. Imatinib regioisomer 2 is offered by several specialized chemical suppliers for this purpose, available through custom synthesis. synzeal.comchemicea.como2hdiscovery.co This indicates that viable, albeit not always publicly disclosed, synthetic routes have been developed to produce this specific isomer in a controlled manner.

The synthesis of this compound as a reference standard would likely involve a deliberate modification of the standard Imatinib synthesis. The key challenge in selectively forming this isomer lies in controlling the regioselectivity of the crucial bond-forming reactions that construct the core structure of the molecule. This could be achieved by using starting materials with different substitution patterns or by employing specific catalysts and reaction conditions that favor the formation of the desired regioisomer over the thermodynamically or kinetically favored parent Imatinib structure.

While detailed synthetic protocols for this compound are not widely published in peer-reviewed literature, its availability from commercial sources confirms that methods for its targeted synthesis exist. These methods are crucial for providing the analytical standard necessary for monitoring its potential presence in bulk Imatinib production.

Table 1: Chemical Identity of this compound

| Attribute | Value | Source(s) |

| Chemical Name | N-(4-methyl-3-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-methylpiperazin-1-yl)methyl)benzamide | Inferred from Imatinib structure |

| Molecular Formula | C29H31N7O | synzeal.comchemicea.como2hdiscovery.co |

| CAS Number | 1349250-06-1 | synzeal.comchemicea.com |

| Availability | Custom Synthesis | synzeal.comchemicea.com |

This table is interactive. Click on the headers to sort the data.

Unintended Formation of this compound as a Process Impurity

During the synthesis of Imatinib, the formation of various impurities can occur. ijnrd.orgijnrd.org These can arise from starting materials, intermediates, or side reactions. The structural similarity of this compound to the active pharmaceutical ingredient (API) makes its formation a plausible outcome of the synthetic process. The presence of such impurities, even in trace amounts, requires careful monitoring to ensure the safety and efficacy of the final drug product. lcms.cz

Reaction Mechanisms Leading to Regioisomeric Byproducts during Imatinib Synthesis

The synthesis of Imatinib typically involves two key bond-forming steps that are susceptible to regioselectivity issues: the formation of the N-aryl pyrimidine (B1678525) core and the final amide coupling. The unintended formation of this compound is most likely a consequence of a lack of complete regiocontrol during one of these critical steps.

A common strategy for Imatinib synthesis is the palladium-catalyzed Buchwald-Hartwig amination. rsc.orguni-rostock.de This reaction couples an amine with an aryl halide. In the context of Imatinib synthesis, this would involve the reaction of a substituted aniline (B41778) with a halopyrimidine. The pyrimidine ring has multiple reactive sites, and while the desired reaction occurs at a specific position, side reactions at other positions can lead to regioisomeric impurities. The electronic properties of the pyrimidine ring and the specific catalyst system used play a crucial role in directing the regioselectivity of this coupling. researchgate.net

Another critical step is the formation of the pyrimidine ring itself. The regioselectivity of the cyclization reaction to form the substituted pyrimidine can be influenced by the nature of the reactants and the reaction conditions. A deviation from the intended cyclization pathway could result in a pyrimidine intermediate that, when carried through the subsequent synthetic steps, would yield a regioisomeric final product like this compound. Studies on the regioselective synthesis of pyrimidine derivatives highlight the challenges and strategies for controlling the outcome of such reactions. researchgate.net

Influence of Reaction Conditions on Regioisomer 2 Formation

The formation of regioisomeric impurities is highly dependent on the specific reaction conditions employed during the synthesis. Factors such as temperature, solvent, the nature of the base, and the choice of catalyst and ligands can significantly influence the regiochemical outcome of a reaction.

For palladium-catalyzed cross-coupling reactions, the ligand coordinated to the palladium center is a key determinant of regioselectivity. rsc.orgacs.org Different ligands can have profound effects on the steric and electronic environment around the metal center, thereby directing the catalytic cycle towards the formation of one regioisomer over another. Similarly, the choice of solvent can influence the solubility of reactants and intermediates, as well as the transition state energies of competing reaction pathways, thus affecting the isomeric ratio of the products.

The temperature at which a reaction is conducted can also impact regioselectivity. In many cases, a mixture of regioisomers may be formed, with the ratio being dependent on whether the reaction is under kinetic or thermodynamic control. Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of a less favored isomer, leading to an increase in its proportion in the final product mixture. Therefore, precise control over these reaction parameters is paramount to minimizing the formation of this compound and other impurities.

Computational Approaches to Predict Regioselectivity in Imatinib-Related Syntheses

In modern drug development and process chemistry, computational tools are increasingly being used to predict the outcomes of chemical reactions, including regioselectivity. rsc.orgarxiv.org These methods can provide valuable insights into the underlying mechanisms of a reaction and help in the rational design of synthetic routes that minimize the formation of unwanted byproducts.

For reactions like the electrophilic aromatic substitution or the nucleophilic aromatic substitution that are central to the synthesis of Imatinib's building blocks, computational models can be employed to predict the most likely site of reaction. researchgate.netamazonaws.com These models often calculate the electron density at different positions in a molecule or the relative energies of the possible reaction intermediates or transition states. By identifying the most electronically favored or energetically accessible reaction pathway, these computational approaches can guide chemists in selecting the optimal starting materials and reaction conditions to achieve the desired regioselectivity.

Analytical Methodologies for Isolation, Identification, and Quantification of Imatinib Regioisomer 2

Chromatographic Separation Techniques for Regioisomer Resolution

The separation of regioisomers is a complex task due to their similar physicochemical properties. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstone for achieving the necessary resolution between Imatinib (B729) and its closely related isomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity Profilingnih.govrasayanjournal.co.in

HPLC is a fundamental technique for the quality control of Imatinib, allowing for the separation and quantification of the active pharmaceutical ingredient (API) from its impurities. nih.gov The development of a robust HPLC method for resolving Imatinib from its regioisomer 2 involves the careful optimization of several parameters, including the stationary phase, mobile phase composition, pH, and flow rate.

Reverse-phase HPLC (RP-HPLC) is the most common approach. C18 columns are widely used due to their hydrophobicity, which allows for effective separation of the relatively non-polar Imatinib and its isomers. nih.govnih.gov Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is specific, linear, accurate, precise, and robust. vulcanchem.com For instance, a method was developed using a SunFire C18 column with a mobile phase of acetonitrile (B52724) and methanol (B129727), demonstrating linearity over a concentration range of 0.25 µg/ml to 3.75 µg/ml for impurities. vulcanchem.com Another method employed a CAPCELL PAK C18 column with a mobile phase consisting of a phosphate (B84403) buffer, acetonitrile, and methanol (55:25:20, v/v/v) at a pH of 3.5, which was successful in quantifying imatinib in plasma. nih.gov The ability to separate known impurities, such as the "isomeric impurity" mentioned in some studies, indicates the potential of these methods to resolve Imatinib from regioisomer 2. rasayanjournal.co.in

Table 1: Example HPLC Method Parameters for Imatinib Impurity Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | SunFire™ C18, (4.6 x 150) mm, 5µm vulcanchem.com | CAPCELL PAK C18 MG II, (250 mm × 4.6 mm) nih.gov |

| Mobile Phase | Acetonitrile: Methanol vulcanchem.com | 0.5% KH2PO4 (pH 3.5): Acetonitrile: Methanol (55:25:20, v/v/v) nih.gov |

| Flow Rate | 1.0 ml/min vulcanchem.com | 0.5 mL/min nih.gov |

| Detection | UV at 230 nm vulcanchem.com | UV at 265 nm nih.gov |

| Internal Standard | Not specified | Dasatinib nih.gov |

This table presents a compilation of typical parameters from different published methods and is for illustrative purposes.

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolutionlcms.czmdpi.com

UHPLC utilizes columns packed with sub-2 µm particles, which provides significantly higher efficiency, resolution, and speed compared to conventional HPLC. mdpi.com This enhanced resolving power is particularly advantageous for separating structurally similar compounds like regioisomers. The use of UHPLC can turn a co-eluting peak in an HPLC chromatogram into two distinct, baseline-resolved peaks, allowing for accurate quantification.

A UPLC method using a charged surface phenyl stationary phase (CSH Phenyl-Hexyl Column) has been shown to provide efficient, high-resolution separation of Imatinib and nine of its related impurities within a six-minute run time. lcms.cz The use of MS-compatible mobile phases, such as those containing ammonium (B1175870) formate (B1220265) and formic acid, is a key advantage, enabling seamless integration with mass spectrometry for structural confirmation. lcms.cz Another study utilized a UHPLC system with an ACQUITY UPLCTM BEH C18 column (100 × 2.1 mm, 1.7 µm) for the analysis of Imatinib and its metabolites, demonstrating the high resolving power of the technique. nih.gov

Table 2: Example UHPLC Method Parameters for Imatinib Impurity Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | ACQUITY Premier CSH Phenyl-Hexyl, 1.7 µm, 2.1 mm x 100 mm lcms.cz | ACQUITY UPLCTM BEH C18, 1.7 µm, 100 × 2.1 mm nih.gov |

| Mobile Phase A | 10 mM Ammonium formate, 0.1% Formic acid in Water lcms.cz | 10 mmol/L Ammonium acetate, 0.1% Formic acid in Water nih.gov |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile lcms.cz | 0.1% Formic acid in Acetonitrile nih.gov |

| Flow Rate | 0.4 mL/min lcms.cz | 0.3 mL/min nih.gov |

| Detection | UV at 267 nm; MS lcms.cz | Q-TOF-MS nih.gov |

This table presents a compilation of typical parameters from different published methods and is for illustrative purposes.

Spectroscopic and Spectrometric Characterization

While chromatography can separate isomers, spectroscopic and spectrometric techniques are required for their unambiguous identification and structural elucidation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidationlcms.cznih.gov

Mass spectrometry is a powerful tool for the analysis of drug impurities. Since regioisomers have identical molecular weights, their differentiation relies on tandem mass spectrometry (MS/MS). The fragmentation patterns generated by techniques like collision-induced dissociation (CID) can be unique for each isomer. lcms.cz Imatinib and its regioisomer 2, having a molecular formula of C29H31N7O and a molecular weight of 493.6 g/mol , will produce the same parent ion [M+H]+ at m/z 494. fda.gov

However, the fragmentation pathways will differ due to the different substitution pattern on the central phenyl ring. For Imatinib, a characteristic fragment ion at m/z 394 is observed, corresponding to the cleavage of the bond between the benzamide (B126) group and the piperazine-containing side chain. nih.gov While Imatinib regioisomer 2 would also be expected to produce this fragment, the relative intensities of this and other fragment ions may differ. High-Resolution Mass Spectrometry (HRMS), often coupled with UHPLC, provides highly accurate mass measurements of both parent and fragment ions, which allows for the determination of elemental compositions, greatly increasing the confidence in the proposed structures of unknown impurities. nih.govlcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Confirmationhilarispublisher.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules, including the confirmation of regioisomeric structures. hilarispublisher.com The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule determines its specific resonance frequency (chemical shift).

For Imatinib and this compound, the most significant differences in the NMR spectra would be observed for the signals corresponding to the protons and carbons of the central substituted phenyl ring. In Imatinib (4-methyl-3-(pyrimidinylamino)-1-(benzamido) substitution), the protons on this ring appear as distinct signals. In this compound (2-methyl-5-(pyrimidinylamino)-1-(benzamido) substitution), the different positioning of the electron-donating amino group and the electron-withdrawing amide group will cause predictable upfield or downfield shifts for the remaining aromatic protons and carbons on that ring. libretexts.orguchile.cl Comparing the experimental chemical shifts and coupling constants with those predicted for each possible isomer allows for unambiguous assignment. nih.govbas.bg

Infrared (IR) Spectroscopy for Functional Group Analysishilarispublisher.comgammadata.se

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. libretexts.org Both Imatinib and this compound possess the same functional groups: N-H (amine and amide), C=O (amide), C-N, and aromatic C=C bonds. Therefore, their IR spectra are expected to be very similar.

Key characteristic absorption bands would include:

N-H stretching: around 3300-3500 cm⁻¹

Aromatic C-H stretching: just above 3000 cm⁻¹

Aliphatic C-H stretching: just below 3000 cm⁻¹

C=O (Amide I) stretching: around 1650 cm⁻¹ pg.edu.pl

N-H (Amide II) bending: around 1580 cm⁻¹

Aromatic C=C stretching: around 1400-1600 cm⁻¹

Application of Coupled Techniques for Comprehensive Analysis

Coupled analytical techniques, particularly those combining chromatography with mass spectrometry, are indispensable for the detailed characterization of isomeric impurities like this compound. These methods provide the necessary selectivity and sensitivity to distinguish and quantify structurally similar compounds.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the trace-level analysis of impurities in active pharmaceutical ingredients (APIs). tsijournals.com Its high sensitivity and selectivity make it ideal for detecting and quantifying potential genotoxic impurities (GTIs), which must be controlled at very low levels. researchgate.netwaters.com

Trace Level Detection: Methods using Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) coupled with a tandem quadrupole mass spectrometer (MS/MS) achieve exceptional sensitivity. researchgate.netnih.gov The Multiple Reaction Monitoring (MRM) acquisition mode is frequently employed, where a specific precursor ion (the molecular ion of the impurity) is selected and fragmented to produce a characteristic product ion. This transition is highly specific and allows for quantification even in the presence of a complex sample matrix. researchgate.net For instance, LC-MS/MS methods have been developed to quantify Imatinib-related impurities at levels below 1 ng/mL. tsijournals.com The limit of detection (LOD) and limit of quantification (LOQ) for related impurities have been reported as low as 0.015 ng/mL and 0.1 ng/mL, respectively, demonstrating the technique's power for trace analysis. waters.com

Structural Confirmation: While mass spectrometry provides the molecular weight, tandem MS (MS/MS) is crucial for structural elucidation. The fragmentation pattern of an impurity is compared to that of the parent drug and known reference standards. lcms.cz For Imatinib and its isomers, a characteristic fragmentation involves the loss of the methylpiperazine group, resulting in a significant fragment ion at an m/z of approximately 394. nih.govacs.org By analyzing the unique fragmentation fingerprint of this compound and comparing it to the known fragmentation of Imatinib, its structure can be confirmed. However, since mass spectrometry alone cannot always unambiguously differentiate between structurally similar isomers, chromatographic retention time is a critical complementary piece of information. lcms.cz

| Parameter | Description | Source |

|---|---|---|

| Chromatography | Reverse-phase UHPLC/HPLC with columns like C18. tsijournals.comwjbphs.com | tsijournals.comwjbphs.com |

| Mobile Phase | Typically a gradient elution using an aqueous buffer (e.g., 0.1% formic acid or 10mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). tsijournals.comresearchgate.net | tsijournals.comresearchgate.net |

| Ionization | Electrospray Ionization (ESI) in positive mode is common for Imatinib and its related compounds. wjbphs.com | wjbphs.com |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity in quantification. researchgate.net | researchgate.net |

| Reported Sensitivity | LOD: as low as 0.015 ng/mL for certain impurities. waters.com | tsijournals.comwaters.com |

| LOQ: as low as 0.1 ng/mL for certain impurities. tsijournals.comwaters.com |

Ion Mobility Spectrometry (IMS) adds another dimension of separation to chromatographic and mass spectrometric analyses. nih.gov It separates ions in the gas phase based on their size, shape, and charge, providing a measure known as the collision cross-section (CCS). waters.com This technique is particularly powerful for differentiating isomers, which have identical masses and may have similar chromatographic retention times, but often possess different three-dimensional shapes. nih.govirb.hr

When coupled with mass spectrometry in a technique like High-Definition Mass Spectrometry (HDMS), ion mobility can resolve co-eluting isomeric species before they enter the mass analyzer. lcms.cz The MS^E (where 'E' represents collision energy) approach involves acquiring data using alternating scans of low and high collision energy. lcms.cz The low-energy scan provides precursor ion information, while the high-energy scan generates fragment ions for all precursors simultaneously.

The Ion-Mobility-Aligned MS^E workflow (often denoted as HDMS^E) refines this process significantly. lcms.cz Ions are first separated by ion mobility, and then fragmented. lcms.cz The resulting fragment ions retain the drift time of their specific precursor ion. This allows software to align the clean, comprehensive fragment ion spectra back to their respective, mobility-separated precursor ions. lcms.czlcms.cz This alignment is crucial for the confident structural assignment of an impurity like this compound, as it provides unambiguous fragment data for each isomer, free from the interference of other co-eluting species, including the main Imatinib API. lcms.cz

LC-MS/MS for Trace Level Detection and Structural Confirmation

Purity Assessment and Reference Standard Qualification of this compound

The accurate quantification of any impurity relies on the availability of a well-characterized reference standard. The purity assessment of the bulk drug and the qualification of the impurity reference standard are therefore foundational activities in pharmaceutical quality control.

The purity of final compounds, including Imatinib and its analogues, is typically determined using chromatographic methods such as HPLC or UHPLC, with purity levels greater than 95% being a common requirement. acs.orgnih.govnih.gov For the specific control of this compound, its presence and quantity in the Imatinib API are assessed against specifications using a validated analytical method.

A qualified reference standard of this compound is a substance of high purity that has been thoroughly analyzed to confirm its chemical identity and structure. The qualification process involves a suite of analytical tests, including NMR spectroscopy for structural confirmation, mass spectrometry for molecular weight verification, and chromatography for purity determination. nih.govhilarispublisher.com This qualified material is supplied with a Certificate of Analysis (COA) that details its identity, purity, and other relevant properties. This certified reference standard is essential for method validation and for the routine quality control testing of Imatinib, as it serves as the benchmark for the accurate identification (e.g., by retention time matching) and quantification of the this compound impurity in production batches. innovareacademics.in

Exploration of Biological Activities of Imatinib Regioisomer 2 and Analogues

Comparative In Vitro Cellular Activity with Parent Imatinib (B729)

The antiproliferative potency of a compound is a primary indicator of its potential as an anticancer agent. This is typically assessed by comparing its activity against that of the established parent drug in various cancer cell lines.

Assessment of Antiproliferative Potency in Leukemia Cell Lines

Imatinib is a first-line treatment for chronic myeloid leukemia (CML), a disease characterized by the BCR-ABL1 fusion gene. Its efficacy is largely due to the potent inhibition of the BCR-ABL tyrosine kinase, which is constitutively active in CML cells like the K562 line. ijnrd.org

While extensive data exists for the parent compound, specific studies detailing the antiproliferative potency of Imatinib Regioisomer 2 (CAS 1349250-06-1) in leukemia cell lines such as K562 or HL-60 are not widely available in the reviewed literature. Research on other, structurally distinct imatinib analogues has shown variable activity. For instance, some novel (phenylamino)pyrimidine-1,2,3-triazole derivatives, also considered imatinib analogs, have demonstrated inhibitory activity against the K562 cell line with IC₅₀ values ranging from 1.0 to 7.3 μM. researchtrend.net However, other synthesized analogues were found to be less potent than the parent imatinib against K562 cells. researchgate.net This highlights the high degree of structural specificity required for potent antiproliferative action.

Evaluation of Activity against Other Relevant Cancer Cell Lines

Beyond CML, Imatinib is approved for the treatment of gastrointestinal stromal tumors (GIST), which are often driven by mutations in the c-KIT gene. dntb.gov.ua Therefore, evaluating related compounds in GIST cell lines is highly relevant.

Based on the available scientific literature, specific data on the in vitro activity of this compound against GIST or other relevant cancer cell lines could not be identified. For context, the parent drug, Imatinib, has shown paradoxical effects in different cancer cell lines; for example, it has been shown to decrease the viability of DU145 prostate cancer cells while augmenting the viability of PC3 cells, another prostate cancer line. This underscores the importance of empirical testing for each compound across multiple cell lines, a step for which data on this compound is currently lacking.

Molecular Mechanisms of Potential Biological Action

Understanding how a compound interacts with its molecular targets is fundamental to explaining its biological effects. For Imatinib and its analogues, the primary mechanism involves the inhibition of specific tyrosine kinases.

Kinase Inhibition Profile (e.g., BCR-ABL, c-KIT, PDGFR) in In Vitro Assays

Imatinib functions as a multi-target tyrosine kinase inhibitor, potently inhibiting v-Abl, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR). The IC₅₀ values for the parent drug are well-established and demonstrate its high affinity for these targets.

Table 1: In Vitro Kinase Inhibition Profile of Parent Compound Imatinib (Note: Data presented is for the parent compound, Imatinib, to provide context. Equivalent data for this compound was not found in the reviewed literature.)

| Kinase Target | IC₅₀ (in vitro assay) |

|---|---|

| v-Abl | 0.6 µM |

| c-Kit | 0.1 µM |

| PDGFR | 0.1 µM |

Source:

Specific in vitro kinase inhibition data for this compound is not present in the available literature. Research into other simplified imatinib analogues has shown that seemingly minor structural changes can lead to a complete loss of ABL1-inhibitory activity, suggesting that the specific conformation of the parent drug is highly optimized for binding. researchgate.net

Investigation of Ligand-Receptor Binding Affinity via Biochemical Assays

Biochemical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), provide quantitative data on the binding affinity (e.g., equilibrium dissociation constant, Kd) between a ligand and its receptor. Imatinib binds with high affinity (Kd ~10 nM) to the ATP-binding site of the Abl kinase domain. It has also been found to bind to an allosteric site, although with a lower affinity.

There is no available literature containing data from biochemical assays that have determined the ligand-receptor binding affinity of this compound for its potential kinase targets like BCR-ABL, c-KIT, or PDGFR.

Assessment of Genotoxic Potential and Implications for Pharmaceutical Research**

Genotoxic impurities (GTIs) are substances that can damage DNA, potentially leading to mutations and cancer. The control of such impurities is a critical issue in pharmaceutical manufacturing to ensure patient safety.

During the synthesis of Imatinib mesylate, various process-related impurities can form. Regulatory guidelines necessitate that these impurities, particularly those with structural alerts for genotoxicity, are identified and controlled to be within acceptable, low levels. Several studies focus on developing sensitive analytical methods, such as LC-MS/MS, to detect and quantify known genotoxic impurities in Imatinib drug products.

However, the genotoxic evaluation for many of the specific impurities of Imatinib has not been reported in the literature. One study that did assess a specific process impurity, N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidine amine, found it to be non-mutagenic in the bacterial reverse mutation (Ames) test. Nonetheless, the same impurity showed significantly higher toxicity than the parent drug in a fish embryo acute toxicity assay, indicating that other forms of toxicity remain a concern.

Computational and Structural Insights into Imatinib Regioisomer 2 Molecular Interactions

Molecular Docking Studies of Regioisomeric Forms with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding how Imatinib (B729) and its analogues, including potential regioisomers, fit within the binding pocket of target kinases like BCR-ABL. nih.gov

Docking simulations of Imatinib into the Abl kinase domain (PDB ID: 3K5V) reveal a specific binding mode where the molecule occupies the ATP-binding site, inducing a "DFG-out" conformation. nih.govmdpi.com This conformation is characteristic of type II inhibitors and is crucial for Imatinib's specificity. mdpi.com The phenylamino-pyrimidine-pyridine (PAPP) scaffold is a key pharmacophoric element responsible for essential hydrogen bond interactions with the hinge region of the kinase. researchgate.netmdpi.com

For a hypothetical "Imatinib regioisomer 2," where the pyridine (B92270) nitrogen is shifted (e.g., from the 3-position to the 2- or 4-position), docking studies would be essential to predict its binding affinity and orientation. Studies on analogues have shown that even minor structural changes can significantly alter docking scores and binding interactions. nih.gov For instance, molecular docking of various Imatinib derivatives has shown a range of binding affinities, with some compounds exhibiting higher predicted affinity than Imatinib itself. nih.gov

| Compound | Target Protein (PDB ID) | Docking Score (arbitrary units) | Key Interacting Residues |

|---|---|---|---|

| Imatinib | BCR-ABL1 (3PYY) | -206.02 | Met318, Thr315, Asp381, Glu286, Ile360 |

| Analogue 2g (Imatinib-Quinoline Hybrid) | BCR-ABL1 (3PYY) | -177.07 | Met318, Thr315, Asp381 |

| Analogue 2h (Imatinib-Quinoline Hybrid) | BCR-ABL1 (3PYY) | -176.04 | Met318, Thr315, Asp381 |

| Analogue 10 (Imatinib Derivative) | ABL Kinase | High Affinity (Comparable to Imatinib) | Not specified |

The binding of Imatinib to the Abl kinase is stabilized by a network of specific molecular interactions. Hydrogen bonds are formed between the pyridine and pyrimidine (B1678525) nitrogens of Imatinib and the hinge region residues of the kinase, particularly with the backbone of Met318. mdpi.com Additionally, a crucial hydrogen bond is formed between the amide N-H group and the side chain of Glu286, while the piperazine (B1678402) ring interacts with the side chain of Ile360 and the backbone carbonyl of Asp381. mdpi.comnih.gov Hydrophobic and π-stacking interactions also play a significant role, involving the phenyl and pyridine rings of Imatinib and hydrophobic pockets within the enzyme. nih.gov

| Interaction Type | Imatinib Moiety | Abl Kinase Residue | Significance |

|---|---|---|---|

| Hydrogen Bond | Pyridine Nitrogen | Met318 (backbone NH) | Anchors to hinge region |

| Hydrogen Bond | Pyrimidine N1 | Met318 (backbone CO) | Anchors to hinge region |

| Hydrogen Bond | Amide N-H | Glu286 (side chain) | Stabilizes DFG-out conformation |

| Hydrogen Bond | Piperazine N-H | Asp381 (backbone CO) | Interaction in DFG-out pocket |

| Hydrophobic/π-Stacking | Benzamide (B126) Phenyl Ring | Hydrophobic pocket | Enhances binding affinity |

| Hydrophobic | Tolyl Group | Gatekeeper residue (Thr315) | Contributes to selectivity |

Conformational Analysis and Flexibility of Regioisomer 2 in Different Environments

The conformational flexibility of a drug molecule is crucial for its ability to adapt to the binding site of its target protein. nih.gov Imatinib itself can adopt various conformations, but it preferentially binds to the inactive "DFG-out" conformation of the Abl kinase. nih.govnih.gov The positioning of the methyl group on the phenyl ring ortho to the amino group is critical for inducing a folded conformation that is favorable for binding. researchgate.net

A conformational analysis of "this compound" would be necessary to understand its flexibility and the energetically preferred shapes it can adopt in solution and within the kinase binding site. The change in the pyridine nitrogen's position could introduce new intramolecular interactions or alter existing ones, thereby changing the molecule's conformational landscape. This could affect the energetic cost of adopting the bioactive conformation required for binding to the kinase. For example, if the regioisomeric change favors a more extended, rigid conformation, it might be less able to adapt to the specific shape of the Abl kinase binding pocket, leading to reduced affinity. kent.ac.uk

Structure-Activity Relationship (SAR) Studies of Imatinib Regioisomers and Analogues

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. For Imatinib, extensive SAR studies have been conducted, leading to the development of second-generation inhibitors and providing a framework for understanding the role of each part of the molecule. nih.gov

Regioisomerism directly impacts receptor binding and potency by altering the electronic and steric properties of the molecule, which in turn affects how it interacts with the target. The pyridine ring in Imatinib is a key hydrogen bond acceptor. researchgate.net Changing the position of the nitrogen atom (the regioisomerism) would alter the vector of this hydrogen bond. This could lead to:

Reduced Potency: If the new position cannot form a stable hydrogen bond with Met318 in the hinge region, a significant loss of binding energy and potency is expected.

Altered Selectivity: The precise geometry of the hydrogen bond contributes to Imatinib's selectivity for Abl over other kinases like Src. nih.gov A change in this geometry could alter the selectivity profile, potentially increasing off-target effects.

Overcoming Resistance: In some cases, a change in binding mode due to regioisomerism could potentially help overcome resistance caused by mutations in the kinase domain. For example, derivatives of thiazolo[5,4-b]pyridine (B1319707) have been designed to overcome Imatinib resistance in c-KIT by adopting different binding modes. mdpi.com

Studies on Imatinib analogues have shown that the PAPP (phenylamino-pyrimidine-pyridine) core is essential for activity. mdpi.com The antiproliferative activity of simplified Imatinib regioisomers demonstrated that only the ortho-substituted analogue retained activity comparable to the parent compound, underscoring the critical nature of the spatial arrangement of the functional groups. hilarispublisher.com

Understanding the structural and computational insights from "this compound" and other analogues has significant implications for the rational design of new and improved kinase inhibitors.

Scaffold Hopping and Bioisosteric Replacement: Knowledge of how regioisomerism affects binding allows medicinal chemists to explore different heterocyclic scaffolds that can mimic the essential interactions of the pyridine-pyrimidine core. This could lead to novel inhibitors with improved properties, such as better selectivity or metabolic stability.

Targeting Resistant Mutants: By understanding the conformational and binding mode changes induced by regioisomerism, new analogues can be designed to specifically target mutant forms of BCR-ABL that are resistant to Imatinib. nih.gov For example, an analogue might be designed to be more flexible or to form different key interactions that are not disrupted by a specific mutation.

In essence, the detailed analysis of regioisomers, even hypothetical ones like "this compound," provides a deeper understanding of the precise requirements for potent and selective kinase inhibition, paving the way for the development of the next generation of targeted cancer therapies. researchgate.net

Challenges and Future Directions in Research on Imatinib Regioisomer 2

Overcoming Analytical Challenges for Low-Level Impurity Detection

The detection and quantification of Imatinib (B729) regioisomer 2, particularly at the low levels stipulated by regulatory bodies, pose significant analytical hurdles. The structural similarity between Imatinib and its regioisomer 2 makes their separation a complex task.

Advanced chromatographic techniques are essential for resolving these closely related compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most commonly employed methods. wjbphs.comresearchgate.net The development of a successful separation method often relies on meticulous optimization of several parameters:

Column Chemistry: Reversed-phase columns, such as C18, are frequently used. wjbphs.comresearchgate.net However, to enhance selectivity between the isomers, phenyl-based columns (e.g., CSH Phenyl-Hexyl) have been shown to improve separation due to different interactions with the aromatic systems of the molecules. evitachem.com

Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous buffer are critical. researchgate.net Gradient elution is typically necessary to achieve adequate resolution between the main component, Imatinib, and its various impurities, including regioisomers. researchgate.net

Detection: While UV detection is common, its sensitivity might be insufficient for trace-level impurities. wjbphs.com Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides the high sensitivity and specificity required for identifying and quantifying impurities at parts-per-million (ppm) levels. evitachem.comnih.gov Techniques like tandem mass spectrometry (MS/MS) can further confirm the identity of the isomer by analyzing its fragmentation pattern. evitachem.com

A significant challenge is ensuring that analytical methods are sensitive enough to meet the stringent limits for impurities, which can be as low as 0.10% for unknown impurities as per International Council for Harmonisation (ICH) guidelines. vulcanchem.com For potentially genotoxic impurities, these limits are even lower. scribd.com Developing and validating methods to achieve a Limit of Quantitation (LOQ) well below these thresholds is a primary focus of analytical research. nih.gov

Table 1: Analytical Methods for Imatinib and its Impurities

| Technique | Column | Mobile Phase Example | Detection | Key Application |

|---|---|---|---|---|

| RP-HPLC | C18 (e.g., 250mm x 4.6mm, 5µm) | Acetonitrile : Phosphate (B84403) Buffer | UV (e.g., 268 nm) | Routine quality control, separation of specified impurities. wjbphs.com |

| UPLC-MS | CSH Phenyl-Hexyl (e.g., 2.1mm x 100mm, 1.7µm) | Acetonitrile : Ammonium (B1175870) Formate (B1220265) Buffer with Formic Acid | Mass Spectrometry | High-sensitivity detection and structural elucidation of trace impurities. evitachem.com |

| LC-MS/MS | Tandem Quadrupole | Methanol (B129727) : Water with additives | MRM (Multiple Reaction Monitoring) | Ultra-low-level detection and quantification of genotoxic impurities. scribd.com |

Advanced Synthetic Strategies for Selective Regioisomer Preparation

The ability to selectively synthesize Imatinib regioisomer 2 is crucial for several reasons. It allows for the generation of pure reference material needed for analytical method development and validation. Furthermore, it enables toxicological studies to assess the specific biological impact of the impurity.

The synthesis of Imatinib involves the coupling of two key intermediates. The formation of regioisomers often occurs during the condensation step if the precursors have multiple reactive sites that are not adequately differentiated.

Recent research has focused on developing more controlled and efficient synthetic routes. wjbphs.com Strategies to achieve regioselectivity include:

Use of Protecting Groups: Temporarily blocking one of the reactive sites on a precursor molecule to direct the reaction to the desired position.

Directed Ortho-Metalation: A technique that uses a directing group to introduce a substituent at a specific position on an aromatic ring.

Catalyst Control: Employing specific catalysts (e.g., Palladium-based catalysts in Buchwald-Hartwig amination) that can favor the formation of one regioisomer over another. A study on radically altered Imatinib isomers utilized a Buchwald coupling of specific intermediates to generate the desired product. frontiersin.orgbiorxiv.org

A recent publication detailed the synthesis of an imatinib isomer (referred to as compound 1a ) that matches the structure of this compound. frontiersin.org The synthesis involved the Buchwald coupling of N-(3-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine with 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride. This approach highlights the use of modern cross-coupling reactions to achieve specific isomeric structures.

Deepening Understanding of Biological Mechanisms at the Molecular Level

While Imatinib's primary mechanism of action involves the inhibition of specific tyrosine kinases like BCR-ABL, c-KIT, and PDGF-R, the biological activity of its impurities, including regioisomer 2, is largely uncharacterized in publicly available literature. pharmgkb.orgnih.gov The concern is that even minor structural changes could alter the molecule's interaction with biological targets, potentially leading to reduced efficacy, altered target specificity, or unique off-target toxicities. vulcanchem.com

Future research must focus on elucidating the molecular mechanisms of this compound. Key research areas include:

Kinase Inhibition Profiling: Assessing the inhibitory activity of the regioisomer against the intended targets of Imatinib (BCR-ABL, c-KIT, PDGF-R) and a broad panel of other kinases to understand its potency and selectivity.

Cell-Based Assays: Evaluating the effect of the regioisomer on the proliferation and apoptosis of cancer cell lines that are dependent on Imatinib-sensitive kinases.

Structural Biology: Using techniques like X-ray crystallography to determine how this compound binds to its target kinases, if at all. researchgate.net This can reveal differences in binding mode compared to Imatinib that could explain variations in biological activity.

A recent study investigated a series of "radically altered IMT isomers" for a different therapeutic purpose—reducing β-amyloid production in the context of Alzheimer's disease. frontiersin.orgfrontiersin.org This research showed that different isomers possess widely differing potencies in modulating cellular pathways, underscoring that small changes in structure can lead to significant changes in biological function. frontiersin.orgfrontiersin.org Although the context is different from cancer, it provides a strong rationale for thoroughly investigating the specific biological profile of this compound.

Development of Standardized Reference Materials for Pharmaceutical Quality Control

The availability of highly characterized, pure reference materials is a prerequisite for accurate pharmaceutical quality control. Without a certified reference standard for this compound, it is impossible for pharmaceutical manufacturers to accurately identify and quantify this impurity in their drug substance and product batches.

The development of a reference standard involves:

Chemical Synthesis and Purification: Preparing the regioisomer with a very high degree of purity, often requiring multiple chromatographic purification steps.

Comprehensive Characterization: Confirming the structure and purity using a battery of analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Certification: Establishing the material as a reference standard, often in accordance with pharmacopeial guidelines (e.g., from the European Pharmacopoeia (EP) or United States Pharmacopeia (USP)).

Several specialized chemical suppliers now offer "this compound" as a research chemical or reference standard, identified by its CAS number 1349250-06-1. evitachem.comchemicea.com This commercial availability is a critical step, enabling laboratories worldwide to include this specific isomer in their impurity profiling methods. The establishment of this compound as an official pharmacopeial reference standard would be the final step in ensuring harmonized and accurate quality control across the pharmaceutical industry. edqm.eu

Table 2: Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Imatinib | 152459-95-5 | C29H31N7O | 493.6 |

| This compound | 1349250-06-1 | C29H31N7O | 493.6 |

| Imatinib mesylate | 220127-57-1 | C30H35N7O4S | 589.7 |

| N-(3-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 1349250-05-0 | C16H15N5 | 277.32 |

| 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride | 3030-47-5 | C13H17ClN2O | 268.74 |

Q & A

Q. How can researchers distinguish Imatinib regioisomer 2 from other regioisomers using analytical techniques?

Methodological Answer:

- Regioisomer differentiation requires advanced chromatographic and mass spectrometric methods. For example, UPLC-ESI-MS/MS with differential mobility spectrometry (DMS) can resolve regioisomers like this compound by exploiting subtle structural differences in ion mobility .

- Key parameters include retention time, fragmentation patterns, and sn-position-specific product ions. Baseline separation of regioisomers (e.g., PC 16:0/18:1 vs. PC 18:1/16:0) has been achieved using DMS, which can be adapted for Imatinib derivatives .

Q. What synthetic challenges arise in producing this compound with high regioselectivity?

Methodological Answer:

- Indirect synthesis methods, such as multi-step deprotection and functionalization (e.g., using DIBAL-H), can enhance regioselectivity. For example, a four-step indirect method yielded a cyclodextrin AD regioisomer exclusively, avoiding undesired AB/AC byproducts .

- Catalytic systems (e.g., PdCl₂(PPh₃)₂) can drive regioselective C-H arylation, as demonstrated in pyrazolo[3,4-b]pyridine synthesis, yielding a single regioisomer in 77% yield. Similar approaches may apply to Imatinib derivatives .

Advanced Research Questions

Q. How do contradictory data on the biological activity of this compound arise in different experimental setups?

Methodological Answer:

- Variability may stem from time-dependent regioisomer interconversion. For instance, time-course experiments with PAL biocatalysts showed initial α-regioisomer dominance, followed by β-regioisomer accumulation due to secondary reactions .

- Experimental design must account for reaction duration and catalyst stability. For kinase inhibition assays, ensure fixed time points and validate regioisomer ratios via LC-MS at each stage to avoid misinterpretation .

Q. What strategies can resolve discrepancies in regioisomer quantification across mass spectrometry platforms?

Methodological Answer:

- Hybrid MS³ approaches (e.g., CID combined with UV photodissociation) generate regioisomer-specific fragment ions. For example, sn-position-specific product ions differentiate glycerophospholipid regioisomers, a method adaptable to Imatinib analogs .

- Cross-validate results using orthogonal techniques (e.g., NMR or chiral chromatography) and standardize calibration curves with synthetic regioisomer standards .

Q. How can researchers optimize biocatalytic systems to favor this compound production?

Methodological Answer:

- Screen enzymes with differential regioselectivity. For example, TwPAM maintains constant β:α ratios over time, whereas EncP exhibits time-dependent regioisomer fluctuations. Protein engineering (e.g., directed evolution) could enhance regioselectivity .

- Use high-throughput assays to monitor regioisomer ratios dynamically. For instance, increasing catalyst loading (e.g., 50 mg mL⁻¹) and sampling at multiple time points revealed optimal conversion windows for β-regioisomer accumulation .

Data Analysis and Validation

Q. How should researchers address variability in regioisomer ratios during kinetic studies?

Methodological Answer:

- Apply kinetic modeling to distinguish primary vs. secondary regioisomer formation. For example, time-course data for PAL-catalyzed reactions showed β-regioisomer overtaking α-regioisomer after 48 h, suggesting competing pathways .

- Use statistical tools (e.g., ANOVA or nonlinear regression) to identify significant trends and outliers. Ensure replicates account for batch-to-batch variability in synthetic intermediates .

Q. What ethical and documentation standards apply to preclinical studies of this compound?

Methodological Answer:

- Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. Document regioisomer synthesis, purity, and stability in accordance with ICH guidelines .

- Maintain raw data (e.g., LC-MS chromatograms, NMR spectra) in appendices with cross-referenced identifiers. For multi-center trials, ensure IRB-approved protocols and centralized data monitoring .

Experimental Design Considerations

Q. What controls are essential for validating regioisomer-specific biological activity?

Methodological Answer:

- Include both the parent compound (Imatinib) and synthetic regioisomer standards in dose-response assays. For kinase inhibition, compare IC₅₀ values across regioisomers using validated cell lines (e.g., BCR-ABL-positive K562 cells) .

- Use negative controls (e.g., scrambled regioisomers or inactive analogs) to rule off-target effects. For in vivo studies, monitor pharmacokinetic parameters (e.g., AUC, Cmax) to correlate regioisomer exposure with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.